

# A Comparative Analysis of Dissolution Profiles for Different Doxylamine Succinate Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-Desmethyl Doxylamine

Cat. No.: B15289076

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dissolution profiles of different formulations containing doxylamine succinate, a first-generation antihistamine commonly used for insomnia and, in combination with pyridoxine, for nausea and vomiting during pregnancy.[\[1\]](#)[\[2\]](#) The following data and experimental protocols are compiled from published in-vitro studies to aid in understanding the performance of these formulations.

## Data Presentation: Comparative Dissolution of Doxylamine Succinate Formulations

The dissolution behavior of two distinct European formulations of a fixed-dose combination of doxylamine succinate and pyridoxine hydrochloride (10 mg/10 mg) was evaluated: Xonvea®, a gastro-resistant tablet, and Cariban®, a modified-release hard capsule.[\[3\]](#) The studies aimed to assess the potential impact of their release profiles on their onset of action.[\[3\]](#)

Table 1: Percentage of Doxylamine Dissolved Over Time in Different pH Conditions

| Time (minutes)         | pH 1.2 (0.1N HCl)         | pH 4.5 (Acetate Buffer)   | pH 6.8 (Phosphate Buffer) |
|------------------------|---------------------------|---------------------------|---------------------------|
| Xonvea® (Tablet)       |                           |                           |                           |
| 120                    | 0% <a href="#">[3]</a>    | 0% <a href="#">[3]</a>    |                           |
| 140 (20 min in pH 6.8) | ~100% <a href="#">[3]</a> | ~100% <a href="#">[3]</a> | >90% <a href="#">[3]</a>  |
| Cariban® (Capsule)     |                           |                           |                           |
| 120                    | ~23% <a href="#">[3]</a>  | ~20% <a href="#">[3]</a>  |                           |
| 180 (60 min in pH 6.8) | 46% <a href="#">[3]</a>   |                           |                           |

#### Key Observations:

- **Gastro-Resistance:** The Xonvea® gastro-resistant tablets showed no drug release in acidic conditions (pH 1.2 and 4.5), which mimic the stomach's environment.[\[3\]](#)[\[4\]](#) This design protects the active ingredients from potential degradation in acidic pH.[\[3\]](#)
- **Rapid Release in Neutral pH:** Once in a neutral environment (pH 6.8), simulating the intestinal tract, the Xonvea® tablets demonstrated a rapid and almost complete release of doxylamine within approximately 20 minutes.[\[3\]](#)
- **Modified Release:** The Cariban® modified-release capsules exhibited a partial release of doxylamine in acidic conditions, followed by a slower, incomplete release at pH 6.8.[\[3\]](#) After a total of three hours, the dissolution of the drug substances from Cariban® was not complete.[\[5\]](#)
- **Oral Dispersible Tablets:** Other research has focused on developing oral dispersible tablets of doxylamine to achieve rapid drug release. One study reported a formulation (DXMN7) that showed a maximum drug release of 98.21% in 10 minutes.[\[6\]](#)
- **Fast Dissolving Buccal Films:** To enhance bioavailability, fast-dissolving buccal films of doxylamine succinate have also been formulated.[\[7\]](#) Studies on these films, using simulated salivary fluid (pH 6.8 phosphate buffer), showed that about 98% of the drug was released.[\[8\]](#)

## Experimental Protocols

The following methodologies were employed in the comparative dissolution studies of Xonvea® tablets and Cariban® capsules:

### Dissolution Apparatus:

- An Agilent 708-DS apparatus (or equivalent) was used.[4]
- The USP II (paddles) method was employed at a rotation speed of 50 rpm.[3][5]

### Dissolution Media and Procedure:

- A two-stage dissolution process was conducted to simulate the gastrointestinal transit.[3][9]
- Acid Stage: The formulations were first tested in an acidic medium for 2 hours. The media used were either 0.1N Hydrochloric Acid (pH 1.2) or an acetate buffer (pH 4.5).[3][4]
- Buffer Stage: Following the acid stage, the medium was changed to a phosphate buffer at pH 6.8 for a period of up to 5 hours.[4]

### Sampling and Analysis:

- Samples were collected from the dissolution medium at specific time points.[4]
- The concentration of dissolved doxylamine was measured using Reverse Phase High-Performance Liquid Chromatography with a Photodiode Array Detector (RP-HPLC/DAD).[4]

## Mandatory Visualization

The following diagram illustrates the general experimental workflow for the comparative dissolution profiling of doxylamine formulations.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparative dissolution studies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Doxylamine - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. europeanreview.org [europeanreview.org]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. Formulation and Evaluation of Doxylamine Succinate Fast Dissolving Buccal Films [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro analytical dissolution profiling of antiemetic delayed release tablets in two different dissolution media: Validated spectrophotometric methods versus reported HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Dissolution Profiles for Different Doxylamine Succinate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15289076#comparative-dissolution-profiles-of-different-doxylamine-formulations>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)